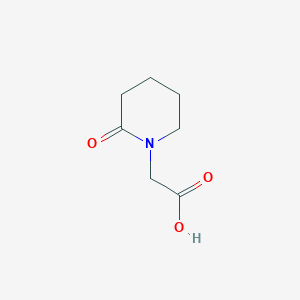

(2-Oxopiperidin-1-yl)acetic acid

Description

(2-Oxopiperidin-1-yl)acetic acid (CAS: 72253-28-2) is a six-membered lactam-derived compound with a piperidinone ring linked to an acetic acid moiety. Its structure facilitates hydrogen bonding and coordination, making it relevant in medicinal chemistry and crystallography studies .

Properties

IUPAC Name |

2-(2-oxopiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-3-1-2-4-8(6)5-7(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYYGCNRZKZWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396043 | |

| Record name | (2-oxopiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72253-28-2 | |

| Record name | (2-oxopiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxopiperidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxopiperidin-1-yl)acetic acid typically involves the reaction of piperidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and filtration to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: (2-Oxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(2-Oxopiperidin-1-yl)acetic acid is explored for its potential therapeutic properties:

- Antineoplastic Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, certain analogs exhibit selective cytotoxicity against various cancer cell lines, demonstrating submicromolar IC₅₀ values against HSC-2 and HL-60 cells .

- Neuroprotective Effects : Research indicates that piperidine derivatives may modulate neurotransmitter receptors, offering potential neuroprotective benefits. This could be crucial for developing treatments for neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit key enzymes in inflammatory pathways, suggesting its utility in treating inflammatory conditions .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active compounds, acting as a precursor in the development of new pharmaceuticals .

- Chemical Reactions : The compound can undergo several reactions including oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives with tailored properties.

Case Study 1: Anticancer Research

A study highlighted the efficacy of this compound derivatives in targeting cancer cells with homozygous deletion of the glycolytic enzyme enolase 1 (ENO1). These derivatives demonstrated selective inhibition of enolase 2 (ENO2), leading to significant tumor regression in xenograft models of glioblastoma. The research indicated that specific prodrugs derived from this compound exhibited improved pharmacokinetics and potency compared to their parent compounds .

Case Study 2: Neuroprotective Potential

Research on piperidine derivatives has shown that they can interact with neurotransmitter systems, potentially providing neuroprotective effects. The mechanisms involve receptor modulation and enzyme inhibition that contribute to neuroprotection against excitotoxicity and oxidative stress .

Mechanism of Action

The mechanism of action of (2-Oxopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through the modulation of neurotransmitter systems and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Key Structural Differences:

- Ring Size: Piperidinone (6-membered) vs.

- Substituents : Phenyl (lipophilic) and trifluoromethyl (electron-withdrawing) groups modify solubility and reactivity .

- Functional Groups : Acetic acid vs. acetamide (Piracetam) affects biological activity and pharmacokinetics .

Physicochemical Properties

Notes:

Biological Activity

Overview

(2-Oxopiperidin-1-yl)acetic acid is a heterocyclic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. Its biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological effects of this compound can be explained through its interactions at the molecular level:

- Non-Covalent Interactions : The compound likely engages in hydrogen bonding, electrostatic interactions, and hydrophobic effects with target biomolecules, facilitating its pharmacological activities.

- Enzyme Interaction : Piperidine derivatives, including this compound, are known to influence various enzymes and proteins, potentially leading to modulation of metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities:

- Anticancer Activity : Similar piperidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated cytotoxic effects against multiple cancer cell lines .

- Antimicrobial Effects : The compound's structural analogs are noted for their antimicrobial properties, which may extend to this compound as well.

- Analgesic and Anti-inflammatory Properties : Piperidine derivatives are often explored for their pain-relieving and inflammation-reducing capabilities.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

- Cytotoxicity Against Cancer Cells :

- Enzyme Inhibition :

- Neuroprotective Effects :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (2-Oxopyrrolidin-1-yl)acetic acid | Pyrrolidine | Anticancer |

| (2-Oxoazepan-1-yl)acetic acid | Azepane | Antimicrobial |

| (2-Oxopiperidin-1-yl)propionic acid | Piperidine | Analgesic |

This table illustrates how variations in ring structure can influence the biological activity of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.